2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid

Description

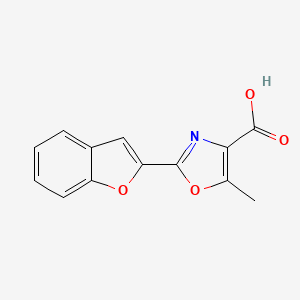

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound that combines the structural features of benzofuran and oxazole

Properties

Molecular Formula |

C13H9NO4 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C13H9NO4/c1-7-11(13(15)16)14-12(17-7)10-6-8-4-2-3-5-9(8)18-10/h2-6H,1H3,(H,15,16) |

InChI Key |

RQARDYLYMUVIJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC3=CC=CC=C3O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid typically involves the construction of the benzofuran and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, benzofuran can be synthesized via a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The oxazole ring can be formed through cyclization reactions involving amides and aldehydes under dehydrating conditions .

Industrial Production Methods

Industrial production of such compounds often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular. These methods not only improve yield but also reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors, which contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Benzofuran: Known for its anti-inflammatory and anticancer properties.

Oxazole: Exhibits antimicrobial and antifungal activities.

Benzothiazole: Used in the development of antimicrobial and anticancer agents.

Biological Activity

The compound 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . Its structure features a benzofuran moiety linked to an oxazole ring, which is known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 219.20 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Antioxidant Activity

Research indicates that compounds with similar structural features often display significant antioxidant activity. For instance, derivatives of oxazole have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.

Anticancer Potential

Preliminary studies suggest that heterocyclic compounds like this compound could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Case Study on Antioxidant Activity : A study evaluated the antioxidant properties of related oxazole derivatives in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment with these compounds, suggesting potential protective effects against oxidative damage.

- Case Study on Cancer Cell Lines : In an experimental setup involving various cancer cell lines, compounds structurally similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

In Vitro Studies

Recent investigations into the biological activities of oxazole derivatives have revealed their potential in modulating inflammatory responses. For example, a study indicated that these compounds could inhibit pro-inflammatory cytokines in macrophages.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. While specific data on this compound is sparse, related compounds have demonstrated favorable outcomes in reducing inflammation and tumor growth in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.